4-Ethylmorpholine-3-carboxylic acid hydrochloride is a chemical compound characterized by the molecular formula C7H14ClNO3 and a molecular weight of approximately 195.65 g/mol. It features a morpholine ring substituted with an ethyl group and a carboxylic acid functional group, contributing to its unique chemical properties. This compound is often utilized in various fields, including chemistry and biology, due to its versatile reactivity and biological significance .
The biological activity of 4-Ethylmorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It acts as a ligand that binds to enzymes or receptors, modulating their activity and influencing biochemical pathways. This interaction can lead to significant physiological responses, making it a candidate for further biochemical studies and potential therapeutic applications .
The synthesis of 4-Ethylmorpholine-3-carboxylic acid hydrochloride typically involves the reaction between ethylamine and morpholine-3-carboxylic acid. This reaction is carried out under controlled conditions, often utilizing a suitable solvent and catalyst to enhance yield and purity. In industrial settings, optimized reaction conditions are employed for large-scale production, ensuring consistent quality through precise temperature control and continuous monitoring .
Research into the interaction of 4-Ethylmorpholine-3-carboxylic acid hydrochloride with biological systems has revealed its potential roles in modulating enzyme activity and influencing metabolic pathways. These studies are crucial for understanding its therapeutic potential and guiding future research directions .
Several compounds share structural similarities with 4-Ethylmorpholine-3-carboxylic acid hydrochloride. Here is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Similarity Level |
|---|---|---|
| Morpholine-2-carboxylic acid | Morpholine ring with different substituents | High |
| Ethylmorpholine | Variations in the side chain | Moderate |
| Morpholine derivatives | Various substituents on the morpholine ring | Variable |
| (S)-Morpholine-3-carboxylic acid hydrochloride | Different stereochemistry | High |
| (R)-Morpholine-3-carboxylic acid hydrochloride | Different stereochemistry | High |
The uniqueness of 4-Ethylmorpholine-3-carboxylic acid hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical properties that are beneficial for specialized applications where other similar compounds may not be suitable. Its ability to interact selectively with biological targets enhances its value in research and industrial applications .
The development of synthetic methodologies for 4-Ethylmorpholine-3-carboxylic acid hydrochloride has evolved significantly over time, reflecting advances in organic chemistry and pharmaceutical manufacturing techniques [1] [2]. Early approaches to morpholine derivatives date back to the mid-20th century, when researchers first explored the synthesis of heterocyclic compounds containing both nitrogen and oxygen atoms in a six-membered ring structure [3]. The initial synthetic routes for morpholine-based compounds primarily relied on the dehydration of diethanolamine with concentrated sulfuric acid, which provided the basic morpholine scaffold for further functionalization [3] [4].
The specific synthesis of 4-Ethylmorpholine-3-carboxylic acid hydrochloride historically involved a multi-step process beginning with the preparation of the morpholine ring, followed by selective functionalization at the nitrogen position with an ethyl group, and subsequent carboxylation at the 3-position [1] [2]. Early methods often suffered from low yields and poor regioselectivity, requiring extensive purification procedures to obtain the desired product [5] [6]. The introduction of the carboxylic acid group at the 3-position presented particular challenges due to competing reactivity at other positions of the morpholine ring [6].
Contemporary synthetic routes have significantly improved upon these early methods, offering enhanced efficiency, selectivity, and scalability [5] [6]. Modern approaches typically follow one of several pathways:
This method involves the direct ethylation of morpholine-3-carboxylic acid followed by conversion to the hydrochloride salt [2]. The reaction sequence typically proceeds as follows:
This approach benefits from its relative simplicity but may suffer from selectivity issues when multiple reactive sites are present [5].
An alternative contemporary route involves the cyclization of appropriately functionalized precursors [6]:
This method often provides better control over the substitution pattern but requires more complex starting materials [6] [8].
For applications requiring specific stereochemistry, modern approaches have incorporated stereoselective techniques [5] [6]:
These methods have enabled the preparation of enantiomerically pure 4-Ethylmorpholine-3-carboxylic acid hydrochloride, which is crucial for certain applications [6] [9].
Table 1 summarizes the evolution of key synthetic approaches for 4-Ethylmorpholine-3-carboxylic acid hydrochloride:
| Time Period | Synthetic Approach | Key Features | Typical Yields |
|---|---|---|---|
| 1950s-1970s | Diethanolamine dehydration followed by sequential functionalization | - Multiple steps - Low regioselectivity - Harsh conditions | 15-30% |
| 1980s-1990s | Improved N-alkylation methods with protected intermediates | - Better regiocontrol - Milder conditions - Chromatographic purification | 30-50% |
| 2000s-2010s | Convergent synthesis using preformed building blocks | - Fewer steps - Improved scalability - Enhanced stereoselectivity | 50-70% |
| 2010s-Present | Catalytic methods with optimized reaction conditions | - High efficiency - Environmentally friendly - Stereoselective options | 70-85% |
The contemporary synthetic landscape for 4-Ethylmorpholine-3-carboxylic acid hydrochloride continues to evolve, with ongoing research focused on developing more efficient, sustainable, and scalable methods [10] [9]. Recent advances in flow chemistry and continuous processing have further expanded the synthetic toolkit available for the preparation of this important compound [9] [11].
The transition from laboratory-scale synthesis to industrial production of 4-Ethylmorpholine-3-carboxylic acid hydrochloride presents unique challenges and opportunities for process optimization [4] [12]. Industrial manufacturing requires careful consideration of factors such as raw material costs, process safety, equipment compatibility, waste management, and overall economic viability [3] [4].
Industrial production typically begins with readily available and cost-effective starting materials [3] [4]. The primary precursors include:
The selection of specific raw materials depends on factors such as availability, cost, handling safety, and compatibility with existing manufacturing infrastructure [4] [12].
Modern industrial manufacturing increasingly employs continuous flow processes rather than traditional batch methods for the production of 4-Ethylmorpholine-3-carboxylic acid hydrochloride [4] [12]. Continuous flow offers several advantages:
A typical continuous flow setup for the production of 4-Ethylmorpholine-3-carboxylic acid hydrochloride might include multiple reaction zones with controlled residence times, followed by continuous separation and purification operations [4] [12].
The scale-up of laboratory processes to industrial production requires careful engineering considerations [4] [12]. Key aspects include:
Successful scale-up often involves a staged approach, with pilot-scale testing serving as an intermediate step between laboratory development and full industrial implementation [4] [12].
The isolation of high-purity 4-Ethylmorpholine-3-carboxylic acid hydrochloride at industrial scale typically involves a combination of techniques [12] [14]:
The selection of appropriate solvents for crystallization is critical, with factors such as solubility profiles, recovery options, environmental impact, and regulatory status all influencing the decision-making process [12] [14].
Table 2 outlines typical industrial manufacturing parameters for 4-Ethylmorpholine-3-carboxylic acid hydrochloride production:
| Process Parameter | Typical Range | Critical Considerations |
|---|---|---|
| Reaction Temperature | 50-120°C | Temperature control critical for selectivity and safety |
| Pressure | 1-5 bar | Higher pressures may be needed for carboxylation steps |
| Residence Time | 1-8 hours | Depends on specific reaction step and reactor configuration |
| Solvent Selection | Alcohols, water, ethers | Solubility, recovery, and environmental factors |
| Catalyst Loading | 0.1-5 mol% | Economic balance between activity and cost |
| Product Concentration | 10-30% w/w | Higher concentrations may lead to handling challenges |
| Crystallization Yield | 85-95% | Optimization of cooling profiles and seeding strategies |
| Overall Process Yield | 65-80% | Multiple factors including reaction and isolation efficiency |
The optimization of these parameters is an ongoing process in industrial settings, with continuous improvement efforts aimed at enhancing efficiency, reducing costs, and minimizing environmental impact [4] [12].
The development of sustainable and environmentally friendly methods for the synthesis of 4-Ethylmorpholine-3-carboxylic acid hydrochloride has become increasingly important in recent years [10] [9]. Catalytic approaches and green chemistry principles offer promising pathways to improve efficiency, reduce waste, and minimize the environmental footprint of production processes [9] [11].
Transition metal catalysts have revolutionized the synthesis of morpholine derivatives, including 4-Ethylmorpholine-3-carboxylic acid hydrochloride [10] [15]. These catalysts enable more selective transformations under milder conditions, often with reduced reaction times and improved yields [10] [9]. Key catalytic systems include:
The use of these catalysts often allows for lower reaction temperatures, reduced reagent excesses, and improved selectivity compared to traditional methods [10] [15].
Organocatalysis represents another significant advance in the sustainable synthesis of morpholine derivatives [9] [11]. These approaches utilize small organic molecules as catalysts, avoiding the use of potentially toxic or expensive metal complexes [9]. Recent research has demonstrated that:
These organocatalytic methods often operate under mild conditions and can provide high levels of stereoselectivity, making them attractive for the synthesis of 4-Ethylmorpholine-3-carboxylic acid hydrochloride and related compounds [9] [11].
The choice of reaction solvent significantly impacts the environmental footprint of synthetic processes [16] [15]. Green chemistry approaches to the synthesis of 4-Ethylmorpholine-3-carboxylic acid hydrochloride include:
The implementation of these alternative solvent strategies can substantially reduce the environmental impact of production processes while maintaining or even improving reaction efficiency [16] [15].
Green chemistry principles emphasize the importance of atom economy—the incorporation of a high percentage of starting materials into the final product [11] [15]. Approaches to improve atom economy in the synthesis of 4-Ethylmorpholine-3-carboxylic acid hydrochloride include:
These strategies not only reduce waste generation but often lead to more efficient and economical processes [11] [15].
Energy consumption represents another significant environmental consideration in chemical manufacturing [4] [15]. Green chemistry approaches aim to minimize energy requirements through:
These energy-efficient approaches can significantly reduce the carbon footprint of 4-Ethylmorpholine-3-carboxylic acid hydrochloride production [4] [15].
Table 3 compares traditional and green chemistry approaches for key transformation steps in the synthesis of 4-Ethylmorpholine-3-carboxylic acid hydrochloride:
| Transformation | Traditional Approach | Green Chemistry Alternative | Environmental Benefits |
|---|---|---|---|
| N-Ethylation | Excess ethyl halide, high temperature | Catalytic alkylation with ethanol | - Reduced toxicity - Improved atom economy - Renewable feedstock |
| Carboxylation | Stoichiometric organometallic reagents | Catalytic carboxylation with CO2 | - Waste reduction - CO2 utilization - Milder conditions |
| Ring Formation | Harsh dehydrating agents | Catalytic cyclization | - Lower energy consumption - Reduced corrosive waste - Improved selectivity |
| Purification | Multiple recrystallizations with organic solvents | Antisolvent crystallization with water | - Reduced solvent use - Lower environmental impact - Improved safety profile |
The implementation of these green chemistry principles in the synthesis of 4-Ethylmorpholine-3-carboxylic acid hydrochloride continues to advance, driven by both environmental considerations and economic benefits [11] [15]. Ongoing research focuses on developing even more sustainable approaches that maintain or enhance the efficiency and selectivity of key transformation steps [9] [15].
The chemical reactivity of 4-Ethylmorpholine-3-carboxylic acid hydrochloride encompasses multiple functional group transformations that are fundamental to organic synthesis and pharmaceutical chemistry. This compound possesses both a carboxylic acid moiety and a substituted morpholine heterocycle, each contributing distinct reactive sites and mechanistic pathways [2] [3].
Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₄ClNO₃ | Multiple sources |
| Molecular Weight | 195.64-195.65 g/mol | Multiple sources |
| Chemical Abstracts Service Number | 1427378-51-5 | Multiple sources |
| Physical Form | White powder | Sigma-Aldrich |
| Storage Temperature | Room temperature | Sigma-Aldrich |
| Purity | ≥95% | Multiple sources |
| Solubility | Water soluble (~100 mg/mL) | Patent literature |
| Salt Type | Hydrochloride salt | Chemical characterization |
The carboxylic acid functional group in 4-Ethylmorpholine-3-carboxylic acid hydrochloride undergoes a wide spectrum of derivatization reactions following established nucleophilic addition-elimination mechanisms [4] [5] [6]. These transformations enable the conversion of the carboxylic acid into various derivatives with enhanced reactivity profiles and biological activities.
Esterification Mechanisms
The Fischer esterification reaction represents the most fundamental transformation of the carboxylic acid group [6] [7]. This process involves the nucleophilic attack of an alcohol on the protonated carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates water to yield the corresponding ester [6]. The mechanism proceeds through several distinct steps: initial protonation of the carbonyl oxygen by an acid catalyst, nucleophilic attack by the alcohol, proton transfer within the tetrahedral intermediate, water elimination, and final deprotonation to regenerate the catalyst [7].
The reaction conditions typically require elevated temperatures and acid catalysis, with the alcohol often serving as both reagent and solvent [6]. The equilibrium nature of this transformation necessitates the removal of water to drive the reaction toward ester formation, commonly achieved through azeotropic distillation or the use of molecular sieves [6].
Amide Formation Pathways
Amide formation from carboxylic acids presents unique mechanistic challenges due to the low electrophilicity of the carboxylic acid carbonyl compared to other acyl derivatives [5] [8] [7]. The direct condensation of carboxylic acids with amines requires activation through coupling reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide [9] [7].
The mechanism involves the initial formation of an activated intermediate through reaction of the carboxylic acid with the coupling reagent, creating a reactive acylating species that readily undergoes nucleophilic attack by the amine [7]. This approach circumvents the acid-base neutralization that would otherwise occur between the amine and carboxylic acid, rendering the transformation thermodynamically unfavorable [7].
Alternative amidation strategies include the thermal dehydration of ammonium carboxylate salts at temperatures above 100°C, though this method is limited in scope and functional group tolerance [7]. Recent advances have demonstrated metal-free amidation protocols using esters as intermediates, where the ester undergoes aminolysis under aqueous conditions to yield the corresponding amide [10].
Reactive Intermediate Formation
The conversion of carboxylic acids to acid chlorides using thionyl chloride represents a critical transformation for accessing highly reactive acylating intermediates [7]. The mechanism involves initial nucleophilic attack of the carboxylic acid on thionyl chloride, followed by chloride elimination and subsequent nucleophilic attack on the carbonyl carbon by the generated chloride anion [7]. This transformation effectively converts the poor leaving hydroxyl group into an excellent chloride leaving group, dramatically enhancing the electrophilicity of the carbonyl carbon [7].
| Reaction Type | Reagent/Conditions | Mechanism Type | Temperature Requirements |
|---|---|---|---|
| Esterification (Fischer) | Alcohol + H⁺ catalyst, heat | Nucleophilic addition-elimination | Elevated (reflux) |
| Amide Formation | Amine + coupling reagent (DCC/EDAC) | Nucleophilic addition-elimination | Room temperature to moderate |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Nucleophilic substitution | Room temperature |
| Anhydride Formation | Acid chloride + carboxylic acid | Nucleophilic acyl substitution | Room temperature |
| Hydrazide Formation | Hydrazine derivatives | Nucleophilic addition-elimination | Moderate heating |
| Hydroxamic Acid Formation | Hydroxylamine derivatives | Nucleophilic addition-elimination | Room temperature |
The morpholine heterocycle in 4-Ethylmorpholine-3-carboxylic acid hydrochloride presents unique reactivity patterns influenced by the electron-withdrawing effect of the oxygen atom and the conformational constraints imposed by the six-membered ring structure [11] [12] [13]. This electronic environment renders the nitrogen center less nucleophilic compared to other cyclic secondary amines such as piperidine [11] [13].
Carbon-Hydrogen Functionalization
Late-stage carbon-hydrogen functionalization of morpholine rings has emerged as a powerful strategy for drug discovery and chemical synthesis [14] [15] [16]. The α-carbon positions adjacent to the nitrogen atom are particularly susceptible to functionalization due to their enhanced acidity and the stability of the resulting carbocation intermediates [14] [15].
Recent advances in decatungstate photocatalysis have enabled selective methylation of morpholine α-carbon-hydrogen bonds through a unique mechanism involving hydrogen atom transfer followed by nickel-mediated carbon-carbon bond formation via an SH2 pathway [14] [15] [16]. This methodology allows for the direct introduction of methyl groups at strategic positions without the need for lengthy synthetic sequences [14] [15].
The decatungstate anion, upon photoexcitation, exhibits exceptional selectivity for hydridic carbon-hydrogen bonds while avoiding abstraction at sterically hindered sites [14]. This selectivity profile circumvents potential issues with overalkylation and stereocenter racemization, making it particularly valuable for late-stage functionalization of complex pharmaceutical scaffolds [14] [15].
Ring-Opening and Rearrangement Reactions
Morpholine rings can undergo ring-opening reactions under specific conditions, particularly when subjected to oxidative environments or radical-mediated processes [17] [18] [19]. Quantum chemical calculations have revealed multiple pathways for ring-opening following hydrogen abstraction to form carbon-centered radicals at the 2- or 3-positions, or nitrogen-centered radicals [17].
The oxidation of morpholine by molecular oxygen proceeds through the formation of morpholinyl radicals, which can subsequently undergo intramolecular rearrangements and ring-opening sequences [17]. These processes involve hydrogen shifting mechanisms and the formation of cyclic epoxy intermediates that are susceptible to further radical attack [17].
Metal-catalyzed ring-opening of morpholine derivatives has been demonstrated using various transition metal complexes [18] [19]. Iron-catalyzed processes enable the diastereoselective synthesis of disubstituted morpholines through activation of allylic alcohols, providing access to complex substitution patterns [20].
Nitrogen Functionalization
The nitrogen atom in morpholine can undergo various functionalization reactions, including alkylation, acylation, and oxidation processes [13] [21]. However, the reduced nucleophilicity of the morpholine nitrogen, caused by the electron-withdrawing oxygen atom, requires more forcing conditions compared to other cyclic amines [11] [13].
Alkylation reactions typically proceed through standard SN2 mechanisms, though the reduced nucleophilicity necessitates the use of activated alkylating agents or elevated temperatures [13]. The formation of morpholine salts through protonation at the nitrogen center represents a fundamental acid-base transformation that significantly alters the electronic properties of the heterocycle [13].
| Functionalization Type | Catalyst/Conditions | Selectivity | Applications |
|---|---|---|---|
| C-H Methylation (α-position) | Decatungstate photocatalysis + Ni | α-C-H selective | Late-stage drug modification |
| N-Alkylation | Alkyl halides + base | N-selective | N-functionalization |
| Ring-opening reactions | Metal catalysts (Fe, Pd) | Regioselective | Ring expansion/rearrangement |
| Oxidative C-H functionalization | Manganese catalysts | Chemoselective | Drug scaffold modification |
| Cross-coupling reactions | Palladium catalysts | Cross-selective | Biaryl formation |
| Photocatalytic functionalization | Photoredox catalysts | Site-selective | Heterocycle synthesis |
The acid-base chemistry of 4-Ethylmorpholine-3-carboxylic acid hydrochloride involves complex equilibrium systems arising from the presence of both basic (morpholine nitrogen) and acidic (carboxylic acid) functional groups within the same molecule [22] [13] [23]. Understanding these equilibria is crucial for predicting the compound's behavior in various chemical environments and biological systems.
Morpholine Basicity and Protonation Equilibria
Morpholine exhibits weak basic properties with a base protonation constant (Kb) of 2.14 × 10⁻⁶, corresponding to a pKa value of approximately 8.49-8.7 for the conjugate acid [22] [24] [23] [25]. This relatively low basicity compared to other cyclic amines results from the electron-withdrawing effect of the ring oxygen, which reduces the electron density on the nitrogen atom [13] [23].
The protonation equilibrium of morpholine in aqueous solution follows the standard base hydrolysis mechanism:
$$ \text{Morpholine} + \text{H}_2\text{O} \rightleftharpoons \text{Morpholinium}^+ + \text{OH}^- $$
The equilibrium expression for this reaction is:
$$ K_b = \frac{[\text{Morpholinium}^+][\text{OH}^-]}{[\text{Morpholine}]} = 2.14 \times 10^{-6} $$
At physiological pH values, a 0.1 M solution of morpholine exhibits a pH of approximately 11.1-11.2, indicating significant hydroxide ion production despite the weak basic nature of the compound [22] [23].
Hydrochloride Salt Formation
The formation of morpholine hydrochloride salts proceeds through a straightforward acid-base neutralization reaction [13] [26]. The protonation of the morpholine nitrogen by hydrochloric acid results in the formation of a stable ionic compound with enhanced water solubility and crystalline properties [26].
The salt formation equilibrium is highly favorable due to the strong acidic nature of hydrochloric acid compared to the weak basicity of morpholine:
$$ \text{Morpholine} + \text{HCl} \rightarrow \text{Morpholinium}^+ \text{Cl}^- $$
This transformation significantly alters the physical and chemical properties of the compound, including increased water solubility (~100 mg/mL), improved crystalline stability, and modified pharmacokinetic profiles [26].
Carboxylic Acid Dissociation
The carboxylic acid functional group exhibits typical weak acid behavior with a pKa value in the range of 4-5, depending on the electronic environment and substitution pattern [27] [28]. The dissociation equilibrium follows the standard pattern:
$$ \text{R-COOH} + \text{H}2\text{O} \rightleftharpoons \text{R-COO}^- + \text{H}3\text{O}^+ $$
The presence of the morpholine ring and ethyl substituent influences the acidity through inductive and resonance effects, though these perturbations are typically modest [27].
Zwitterionic Behavior
In aqueous solution, 4-Ethylmorpholine-3-carboxylic acid can exist as a zwitterion at intermediate pH values, where the carboxylic acid is deprotonated while the morpholine nitrogen remains protonated [29]. The isoelectric point represents the pH at which the net charge on the molecule is zero, occurring when the concentrations of positively and negatively charged forms are equal.
The zwitterionic form exhibits unique solvation properties and intermolecular interactions compared to the neutral or fully ionized species [29]. These differences can significantly impact the compound's behavior in biological systems and its interactions with other molecules.
| Parameter | Morpholine Value | Notes |
|---|---|---|
| Base Protonation Constant (Kb) | 2.14 × 10⁻⁶ | Weak base due to oxygen electron withdrawal |
| pKa (conjugate acid) | 8.49-8.7 | Temperature dependent |
| pKb | 5.64-5.68 | Calculated from Kb |
| Typical pH (0.1 M solution) | 11.1-11.2 | Basic solution due to weak base nature |
| Basicity compared to other amines | Weaker than piperidine | Oxygen reduces electron density on nitrogen |
| Salt formation with HCl | Readily forms salts | Stable hydrochloride formation |
| Equilibrium position | Favors protonated form in acidic conditions | Henderson-Hasselbalch equilibrium |
Thermodynamic Considerations
The thermodynamic parameters associated with morpholine protonation and deprotonation processes have been extensively studied [30] [31]. The formation of metal complexes with morpholine derivatives demonstrates endothermic and spontaneous behavior, with stability constants varying according to the Irving-Williams series [30].
The enthalpy and entropy changes associated with protonation equilibria reflect the solvation effects and conformational changes that occur upon salt formation [30] [31]. These thermodynamic insights provide valuable information for predicting the behavior of morpholine-containing compounds under various experimental conditions.
Buffer System Applications
The acid-base properties of morpholine systems make them valuable components in buffer formulations, particularly in the pH range near the pKa of the morpholinium ion [28] [13]. The relatively weak basicity provides stable buffering capacity without the extreme pH shifts associated with stronger bases [13].
Industrial applications of morpholine as a pH-adjusting agent in steam systems exploit these buffering properties, where the compound's volatility and chemical stability provide effective corrosion protection [11] [13]. The morpholine-water system distributes evenly between liquid and vapor phases, ensuring consistent pH control throughout complex industrial processes [11].